盐酸N-(2-(4-(噻吩-3-羰基)哌嗪-1-基)乙基)吡嗪-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

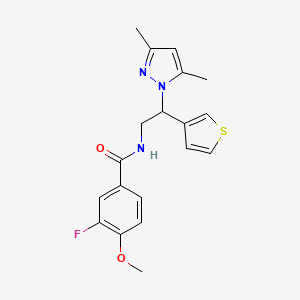

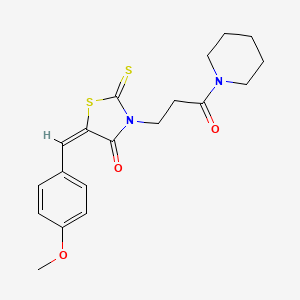

“N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride” is a chemical compound with the molecular formula C16H20ClN5O2S. It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The structures of the compounds were confirmed by spectral data .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by developing single crystals . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .科学研究应用

合成与表征

研究人员开发了合成哌嗪和三唑并吡嗪衍生物的方法,包括与盐酸N-(2-(4-(噻吩-3-羰基)哌嗪-1-基)乙基)吡嗪-2-甲酰胺在结构上相关的化合物。使用核磁共振、红外光谱和质谱技术对这些化合物进行了全面表征。合成的化合物已被评估其潜在的生物活性,一些化合物显示出有希望的抗菌特性 (Patil 等人,2021)。

抗菌活性

一项研究重点介绍了对新的哌嗪衍生物针对细菌和真菌菌株的抗菌评估。其中一种化合物对鲍曼不动杆菌表现出优异的生长抑制作用,表明基于哌嗪结构开发更有效的抗菌剂的潜力 (Patil 等人,2021)。

抗结核药

另一个研究重点是设计和合成取代的 N-(6-(4-(吡嗪-2-羰基)哌嗪/高哌嗪-1-基)吡啶-3-基)苯甲酰胺衍生物作为抗结核药。几种化合物对结核分枝杆菌 H37Ra 表现出显着的活性,表明它们作为结核病治疗新治疗方案的潜力 (Srinivasarao 等人,2020)。

光学和非线性光学性质

通过铃木交叉偶联反应合成 5-芳基-N-(吡嗪-2-基)噻吩-2-甲酰胺的研究,通过 DFT 计算探索了它们的电子和非线性光学性质。这项研究表明这些化合物在开发具有特定光学性质的材料中的潜在应用 (Ahmad 等人,2021)。

作用机制

生化分析

Biochemical Properties

N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride plays a significant role in biochemical reactions, particularly in the context of its potential as an anti-tubercular agent. This compound interacts with various enzymes and proteins involved in the metabolic pathways of Mycobacterium tuberculosis. Specifically, it has been shown to inhibit the activity of enzymes such as DNA gyrase and DNA topoisomerase IV, which are crucial for DNA replication and bacterial growth . Additionally, docking studies have revealed that N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride forms stable complexes with these enzymes, thereby inhibiting their function and leading to bacterial cell death .

Cellular Effects

N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride exhibits various effects on different types of cells and cellular processes. In human embryonic kidney cells (HEK-293), this compound has been found to be non-toxic, indicating its potential safety for therapeutic use . Furthermore, it influences cell signaling pathways by modulating the activity of kinases and other signaling proteins, which can lead to changes in gene expression and cellular metabolism . These effects are crucial for its potential application in treating diseases such as tuberculosis.

Molecular Mechanism

The molecular mechanism of action of N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride involves its binding interactions with key enzymes and proteins. This compound inhibits the activity of DNA gyrase and DNA topoisomerase IV by forming stable complexes with these enzymes, thereby preventing DNA replication and bacterial growth . Additionally, it has been shown to modulate the activity of kinases involved in cell signaling pathways, leading to changes in gene expression and cellular metabolism . These molecular interactions are critical for its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its inhibitory effects on bacterial growth and enzyme activity, indicating its potential for sustained therapeutic use

Dosage Effects in Animal Models

The effects of N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tubercular activity with minimal adverse effects . At higher doses, some toxic effects have been observed, including alterations in liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing potential toxicity.

Metabolic Pathways

N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride is involved in several metabolic pathways, particularly those related to its anti-tubercular activity. The compound interacts with enzymes such as DNA gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication . Additionally, it has been shown to affect metabolic flux and metabolite levels in Mycobacterium tuberculosis, further contributing to its inhibitory effects on bacterial growth . These interactions are crucial for its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride is transported and distributed through interactions with various transporters and binding proteins. The compound has been shown to accumulate in bacterial cells, where it exerts its inhibitory effects on DNA replication and enzyme activity . Additionally, it is distributed to different tissues in animal models, with higher concentrations observed in the liver and kidneys . These findings are important for understanding its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride is critical for its activity and function. The compound has been shown to localize primarily in the cytoplasm of bacterial cells, where it interacts with DNA gyrase and DNA topoisomerase IV . Additionally, it may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These localization patterns are essential for its inhibitory effects on bacterial growth and enzyme activity.

属性

IUPAC Name |

N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]pyrazine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2S.ClH/c22-15(14-11-17-2-3-18-14)19-4-5-20-6-8-21(9-7-20)16(23)13-1-10-24-12-13;/h1-3,10-12H,4-9H2,(H,19,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEWFXQUWMNQCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=NC=CN=C2)C(=O)C3=CSC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2604823.png)

![7-Chloro-5-methylsulfanyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2604824.png)